molecular formula C8H8N2O B074821 (E)-3-pyridin-3-ylprop-2-enamide CAS No. 1126-73-4

(E)-3-pyridin-3-ylprop-2-enamide

Cat. No. B074821
CAS RN: 1126-73-4
M. Wt: 148.16 g/mol
InChI Key: SAUZERSNFCTTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-pyridin-3-ylprop-2-enamide, commonly referred to as E3PP, is an amide derived from pyridine and prop-2-enamide. It is a colorless solid that is insoluble in water, but soluble in many organic solvents. E3PP has a wide range of applications in scientific research and has been shown to have promising potential in the areas of drug discovery and therapeutic treatments.

Scientific Research Applications

Heterocyclic Compound Synthesis

Enaminoketones and esters, particularly cyclic-β-enaminoesters, are pivotal intermediates for synthesizing heterocycles and natural products. Their versatility as synthetic intermediates, combining the nucleophilicity of enamines with the electrophilicity of enones, allows for the creation of various heterocycles such as pyridine, pyrimidine, and pyrrole derivatives. These compounds are essential for generating alkaloid structures and bicyclic compounds with potential anticonvulsant properties (Negri, Kascheres, & Kascheres, 2004).

Biological Activity and Chemosensing

Pyridine derivatives have shown a wide array of biological activities and have been used in clinical settings. Their structure allows them to act as effective chemosensors for detecting various ions and species, highlighting their importance in medicinal applications and analytical chemistry (Altaf et al., 2015). The diversity of heterocyclic N-oxide molecules, including those synthesized from pyridine, showcases their potential in organic synthesis, catalysis, and drug development, owing to their functionalities in forming metal complexes, designing catalysts, and exhibiting medicinal properties such as anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Agrochemical Discovery

Pyridine-based compounds are crucial in agrochemical applications, including fungicides, insecticides, and herbicides. The intermediate derivatization methods have proven essential for discovering novel lead compounds in the agrochemical field, aiming to meet market requirements more efficiently (Guan et al., 2016).

Catalysis and Material Science

The review of phosphine-stabilized platinum-gold and palladium-gold cluster compounds has underscored their applications in catalysis, particularly in H2 activation and as models for bimetallic surfaces. These clusters demonstrate the potential for catalytic applications, providing insights into the synergism observed for Pt-Au and Pd-Au heterogeneous catalysts (Pignolet et al., 1995).

properties

IUPAC Name

(E)-3-pyridin-3-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-8(11)4-3-7-2-1-5-10-6-7/h1-6H,(H2,9,11)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUZERSNFCTTSP-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-3-yl)prop-2-enamide

CAS RN

1126-73-4
Record name 3-Pyridineacrylamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141209
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.